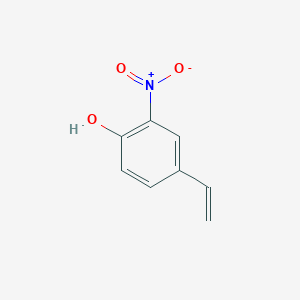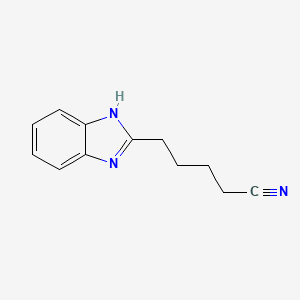
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile typically involves the reaction of a suitable benzodiazole derivative with a pentanenitrile precursor. One common method involves the use of a nucleophilic substitution reaction where the benzodiazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems can further enhance the production process by reducing human error and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzodiazole core is a common motif in many therapeutic agents, including anti-anxiety and anti-epileptic drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile involves its interaction with specific molecular targets. The benzodiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-ol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical properties and reactivity.
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Uniqueness: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is unique due to its nitrile functional group, which imparts specific chemical properties and reactivity This makes it suitable for applications where other similar compounds may not be effective
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H13N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2,(H,14,15) |
InChI Key |
PBBQJYCBNGAGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



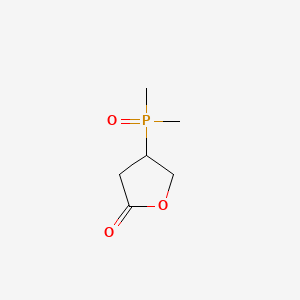
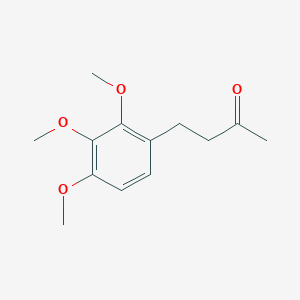
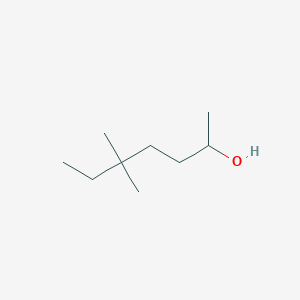
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

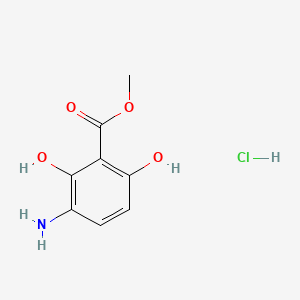

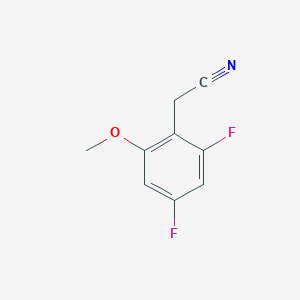

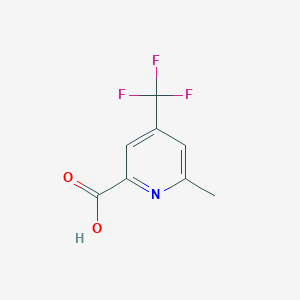
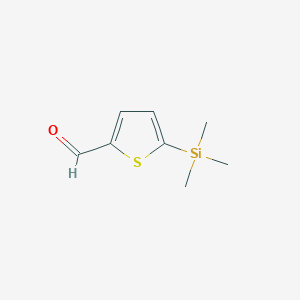
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
